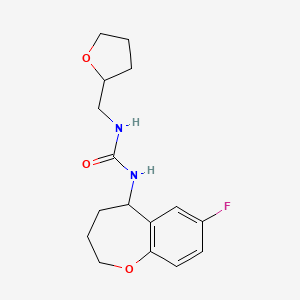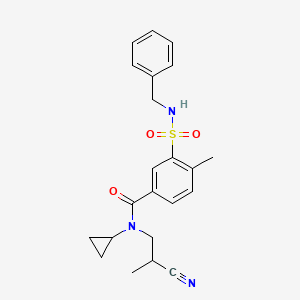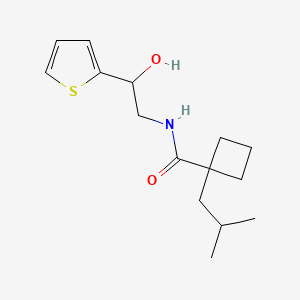
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoxepin family and has a unique chemical structure that makes it an attractive target for researchers.
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin and dopamine systems. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea have been studied in several in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the activity of several neurotransmitter systems in the brain. In vivo studies have shown that this compound can reduce depressive and anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery, and its potential applications in several areas of scientific research. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of the benzoxepin ring system, which is achieved by cyclization of a substituted phenol with an aldehyde. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection, to yield the final product.
Scientific Research Applications
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In cancer biology, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of several types of cancer cells.
properties
IUPAC Name |
1-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-11-5-6-15-13(9-11)14(4-2-8-22-15)19-16(20)18-10-12-3-1-7-21-12/h5-6,9,12,14H,1-4,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPFBLDDSGTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)

![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)